

# Comparative Analysis of Bleeding Risk: BMS-986120 Versus Other Antiplatelet Agents

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## Compound of Interest

Compound Name: BMS-986120

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This guide provides a comparative analysis of the bleeding risk associated with the novel antiplatelet agent **BMS-986120**, a PAR4 (Protease-Activated Receptor 4) antagonist, against established antiplatelet therapies, including clopidogrel, prasugrel, and ticagrelor. This comparison is based on available preclinical and clinical data.

## Executive Summary

**BMS-986120** is a first-in-class, oral, reversible antagonist of the platelet PAR4 receptor.[1] Preclinical studies and early-phase clinical trials suggest that **BMS-986120** may offer a favorable safety profile with a potentially lower bleeding risk compared to other antiplatelet agents.[2][3] While direct head-to-head clinical trial data against prasugrel and ticagrelor are not yet available, initial findings indicate a wider therapeutic window for **BMS-986120** compared to clopidogrel in nonhuman primate models.[2] This guide summarizes the current evidence, details the experimental methodologies used in key studies, and visualizes the relevant signaling pathways.

## Data Presentation: Comparative Bleeding Risk

The following table summarizes the available quantitative data on the bleeding risk of **BMS-986120** and other antiplatelet agents. It is crucial to note that the data for **BMS-986120** are from preclinical and Phase I studies in healthy volunteers, while the data for clopidogrel, prasugrel, and ticagrelor are from large-scale Phase III clinical trials in patients with acute

coronary syndrome (ACS). This difference in study populations and designs should be considered when interpreting the data.

Drug	Mechanism of Action	Key Study	Study Population	Bleeding Endpoint	Bleeding Rate
BMS-986120	PAR4 Antagonist	Preclinical (Monkey)	Cynomolgus Monkeys	Kidney and Mesenteric Bleeding Time	~2-fold increase at doses with 50-80% antithrombotic activity[4]
Phase I (Human)	Healthy Volunteers	Treatment-Emergent Adverse Events	No bleeding-related adverse events reported[3][5][6]		
Clopidogrel	P2Y12 Antagonist (irreversible)	Preclinical (Monkey)	Cynomolgus Monkeys	Kidney and Mesenteric Bleeding Time	~8- to 9-fold increase at doses with 50-80% antithrombotic activity[4]
PLATO Trial	ACS Patients	PLATO Major Bleeding	11.2%[7]		
TRITON-TIMI 38 Trial	ACS Patients undergoing PCI	TIMI Major Bleeding (non-CABG)	1.8%[8]		
Prasugrel	P2Y12 Antagonist (irreversible)	TRITON-TIMI 38 Trial	ACS Patients undergoing PCI	TIMI Major Bleeding (non-CABG)	2.4%[8]
Ticagrelor	P2Y12 Antagonist (reversible)	PLATO Trial	ACS Patients	PLATO Major Bleeding	11.6%[7]

## Experimental Protocols

### BMS-986120: Preclinical Bleeding Time Assay in Cynomolgus Monkeys

- Objective: To assess the bleeding liability of **BMS-986120** compared to clopidogrel.
- Methodology: Anesthetized cynomolgus monkeys were administered oral doses of **BMS-986120** or clopidogrel. Bleeding time was measured at the kidney and mesenteric artery. A standardized incision was made, and the time until cessation of bleeding was recorded. The fold increase in bleeding time was calculated relative to a vehicle control group.[4] This model was used to establish a therapeutic window by comparing the antithrombotic efficacy with the bleeding liability.[2]

### BMS-986120: Phase I Human Clinical Trial

- Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **BMS-986120** in healthy human subjects.
- Methodology: This was a randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study. Participants received oral doses of **BMS-986120** or a placebo. Safety assessments included monitoring for all adverse events, with a specific focus on any bleeding-related events. Laboratory tests, including routine coagulation tests and template bleeding times, were also performed.[3]

### PLATO (Platelet Inhibition and Patient Outcomes) Trial

- Objective: To compare the efficacy and safety of ticagrelor with clopidogrel in patients with ACS.
- Methodology: A randomized, double-blind, multicenter trial involving 18,624 patients with ACS. Patients were randomized to receive either ticagrelor or clopidogrel in addition to aspirin. The primary safety endpoint was major bleeding, as defined by the PLATO criteria.[7]

### TRITON-TIMI 38 (Trial to Assess Improvement in Therapeutic Outcomes by Optimizing Platelet Inhibition

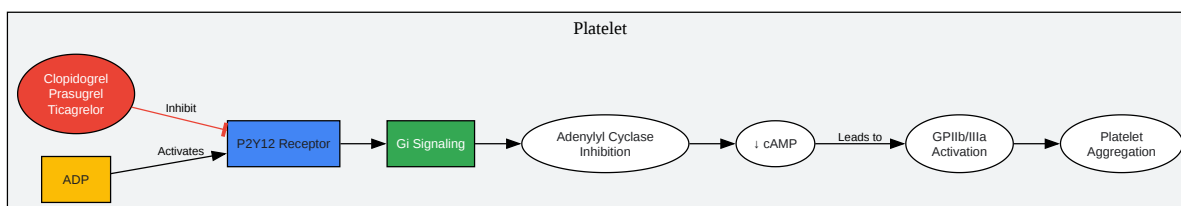
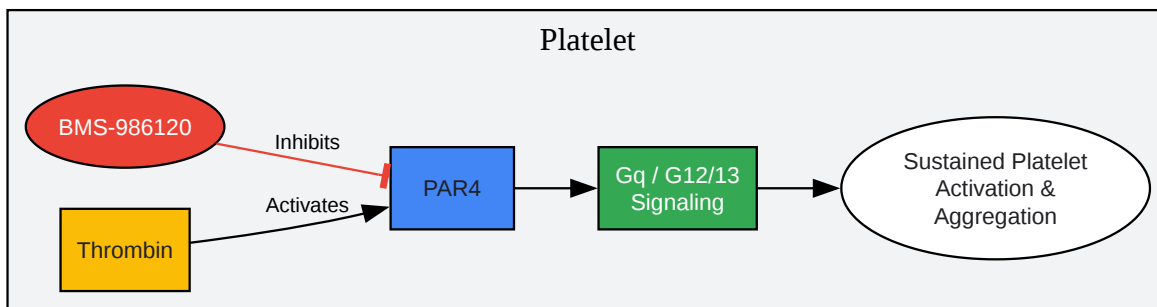
## with Prasugrel–Thrombolysis in Myocardial Infarction 38)

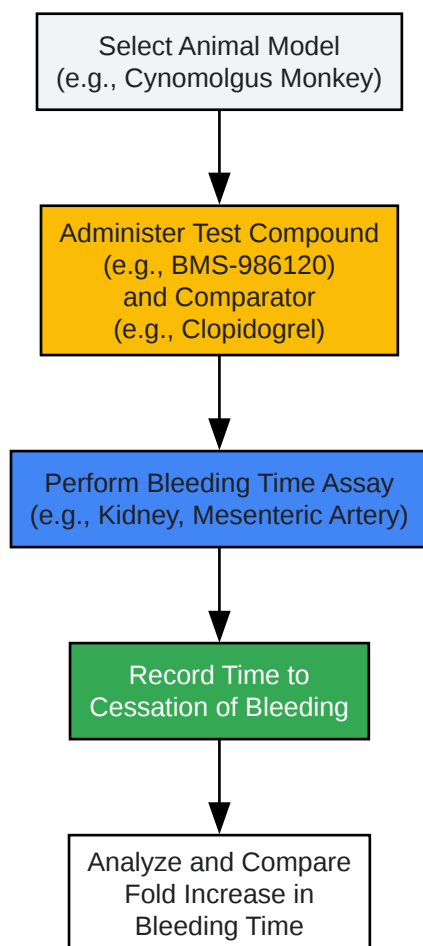
- Objective: To compare the efficacy and safety of prasugrel with clopidogrel in patients with ACS undergoing percutaneous coronary intervention (PCI).
- Methodology: A randomized, double-blind, multicenter trial involving 13,608 patients. Patients were randomized to receive either prasugrel or clopidogrel. The key safety endpoint was major bleeding according to the TIMI (Thrombolysis in Myocardial Infarction) criteria, both related and unrelated to coronary artery bypass grafting (CABG).[8]

## Signaling Pathways and Experimental Workflows

### Signaling Pathway of BMS-986120 (PAR4 Antagonist)

**BMS-986120** acts by selectively and reversibly inhibiting the Protease-Activated Receptor 4 (PAR4) on platelets. Thrombin, a potent platelet activator, cleaves and activates PAR1 and PAR4. While PAR1 mediates a rapid and transient platelet activation, PAR4 is responsible for a more sustained and prolonged signaling response that is crucial for thrombus stabilization. By blocking PAR4, **BMS-986120** aims to reduce thrombosis with a potentially lower impact on hemostasis compared to agents that broadly inhibit platelet function.[9]





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